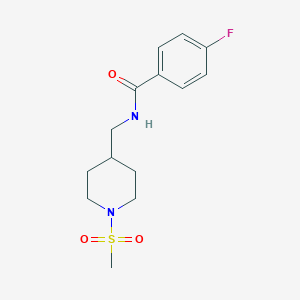

4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide" is a chemically synthesized molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of amide bonds and the introduction of sulfonyl and fluoro groups to the benzene ring or piperidine moiety. For instance, the synthesis of a sulfonate reagent for analytical derivatization in liquid chromatography is described, which includes a fluorophore and a tertiary amino function . Similarly, the synthesis of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfo-namido]phenyl}benzamide is reported, which involves the introduction of sulfonyl and fluoro groups . These methods could potentially be adapted for the synthesis of "4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray single-crystal diffraction. For example, the crystal structure of a related compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, was determined, revealing its monoclinic space group and molecular dimensions . Another study reported the crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, providing details on its molecular packing and hydrogen bonding . These findings suggest that "4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide" may also exhibit specific molecular interactions and packing in its crystalline form.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the presence of substituents on the benzene ring or the piperidine moiety. For instance, the presence of a fluorophore and a tertiary amino function in a sulfonate reagent allows for sensitive detection and removal after derivatization by acid treatment . The introduction of a fluoro group and a sulfonyl group can also affect the reactivity, as seen in the synthesis of various benzamide derivatives . These studies provide a basis for understanding the potential chemical reactions that "4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide" may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and molecular interactions, are crucial for their application. The crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides were described, showing similarities in molecular conformation and aromatic ring inclinations . Additionally, an isomer grid of fluoro-N-(pyridyl)benzamides was examined to correlate structural relationships with physicochemical properties . These studies suggest that the physical and chemical properties of "4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide" could be inferred from its molecular structure and substituent effects.

Scientific Research Applications

Neurological Applications

Research has shown compounds structurally related to 4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide have been explored for their potential in treating neurological disorders. For instance, derivatives have been used as selective serotonin 1A (5-HT1A) molecular imaging probes in conjunction with positron emission tomography (PET) to quantify 5-HT1A receptor densities in the brains of Alzheimer's disease patients. This application signifies a pivotal role in diagnosing and understanding the progression of neurodegenerative diseases (Kepe et al., 2006).

Antidiabetic and Hypoglycemic Activity

Compounds with structural similarities have been investigated for their hypoglycemic activities. For example, research into hypoglycemic benzoic acid derivatives has led to the development of effective therapeutic agents for type 2 diabetes, demonstrating the potential of these compounds in managing blood sugar levels (Grell et al., 1998).

Cardioprotective Effects

Benzoylguanidine derivatives, structurally related to 4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, have shown potential as Na+/H+ exchanger inhibitors, offering cardioprotective effects in the treatment of acute myocardial infarction. This application highlights the potential therapeutic benefits of these compounds in cardiovascular health (Baumgarth et al., 1997).

Antineoplastic Activities

The development of novel antineoplastic tyrosine kinase inhibitors for chronic myelogenous leukemia treatment exemplifies the therapeutic potential of these compounds in oncology. Their ability to inhibit key pathways in cancer cells underscores the importance of these derivatives in developing new cancer treatments (Gong et al., 2010).

Serotonin Receptor Agonism

Research into 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives has explored their role as selective serotonin 4 receptor agonists. These compounds have been shown to enhance gastrointestinal motility, indicating their potential use in treating gastrointestinal disorders (Sonda et al., 2004).

Imaging and Diagnostic Applications

Derivatives have been developed as radioiodinated ligands for serotonin-5HT2-receptors, serving as promising tracers for γ-emission tomography. This application is crucial for studying and diagnosing psychiatric and neurological disorders by imaging serotonin receptor distributions (Mertens et al., 1994).

properties

IUPAC Name |

4-fluoro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O3S/c1-21(19,20)17-8-6-11(7-9-17)10-16-14(18)12-2-4-13(15)5-3-12/h2-5,11H,6-10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTGSJRXWJYGMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3018583.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018588.png)

![4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018592.png)

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B3018593.png)